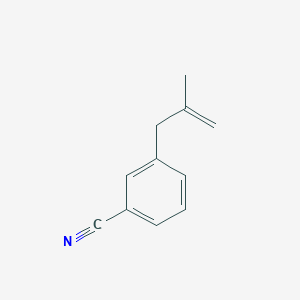

3-(3-Cyanophenyl)-2-methyl-1-propene

Description

3-(3-Cyanophenyl)-2-methyl-1-propene is an unsaturated hydrocarbon featuring a propene backbone substituted with a methyl group at position 2 and a 3-cyanophenyl group at position 2.

Properties

IUPAC Name |

3-(2-methylprop-2-enyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N/c1-9(2)6-10-4-3-5-11(7-10)8-12/h3-5,7H,1,6H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATKHVPPPYPSHNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CC1=CC(=CC=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70641141 | |

| Record name | 3-(2-Methylprop-2-en-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

731772-73-9 | |

| Record name | 3-(2-Methylprop-2-en-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Cyanophenyl)-2-methyl-1-propene can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the product. This includes controlling the temperature, pressure, and concentration of reactants.

Chemical Reactions Analysis

Types of Reactions: 3-(3-Cyanophenyl)-2-methyl-1-propene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary amines.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

This compound is utilized as a key intermediate in the synthesis of more complex organic molecules. Its reactive double bond and functional groups facilitate various chemical transformations, making it suitable for use in diverse synthetic pathways. For instance, it can undergo reactions such as:

- Electrophilic Addition : The double bond can react with electrophiles, leading to the formation of substituted products.

- Nucleophilic Substitution : The cyano group can participate in nucleophilic substitution reactions, allowing for further functionalization.

Pharmaceutical Applications

Drug Discovery and Development

Research indicates that 3-(3-Cyanophenyl)-2-methyl-1-propene exhibits potential biological activity, making it a candidate for drug discovery. Its structure may enable interactions with various biological targets, which is crucial for developing new therapeutic agents. Some specific areas of interest include:

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may possess anticancer properties by inhibiting tumor growth.

- Antimicrobial Properties : The compound's unique structure could also lead to the development of new antimicrobial agents.

Material Science

Polymer Production

Due to its reactive nature, this compound can be employed in the production of specialty polymers. It can act as a monomer or crosslinker in polymerization processes, contributing to materials with tailored properties. Applications include:

- Coatings and Adhesives : The compound can enhance the performance characteristics of coatings and adhesives due to its chemical stability and adhesion properties.

- Composite Materials : Incorporating this compound into composite materials can improve mechanical strength and thermal stability.

Environmental Applications

Green Chemistry Initiatives

The synthesis and application of this compound align with green chemistry principles. Researchers are exploring environmentally friendly synthetic routes that minimize waste and reduce hazardous byproducts during its production.

Case Study 1: Synthesis of Anticancer Agents

A recent study investigated the synthesis of novel derivatives based on this compound aimed at targeting specific cancer cell lines. The results demonstrated that certain modifications enhanced cytotoxicity against breast cancer cells, indicating its potential as a lead compound in anticancer drug development.

Case Study 2: Development of Antimicrobial Agents

Another research project focused on modifying the compound to improve its antimicrobial efficacy against resistant bacterial strains. The findings suggested that specific structural changes increased its potency, paving the way for new antibiotic formulations.

Mechanism of Action

The mechanism of action of 3-(3-Cyanophenyl)-2-methyl-1-propene involves its interaction with various molecular targets The cyanophenyl group can participate in π-π interactions with aromatic systems, while the propene chain can undergo addition reactions

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Physicochemical Properties

The substitution pattern on the phenyl ring and propene backbone critically impacts molecular behavior. Below is a comparative analysis:

Table 1: Key Structural Analogs and Their Properties

Key Observations:

- Electronic Effects: The cyano group in 3-(3-Cyanophenyl)-2-methyl-1-propene (inferred from Taranabant) increases polarity and may enhance intermolecular interactions (e.g., hydrogen bonding or dipole-dipole forces) compared to chloro or methyl substituents .

- Reactivity: Chloro-substituted analogs (e.g., 3-Chloro-2-methyl-1-propene) exhibit higher electrophilicity due to the leaving-group capability of Cl, whereas cyano-substituted derivatives are more likely to participate in nucleophilic additions or cyclization reactions .

- Biological Activity: The 3-cyanophenyl moiety in Taranabant contributes to its efficacy as a cannabinoid-1 receptor inverse agonist, suggesting that this compound could serve as a pharmacophore in drug design .

Biological Activity

3-(3-Cyanophenyl)-2-methyl-1-propene is an organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

- Molecular Formula : CHN

- CAS Number : 731772-73-9

- IUPAC Name : 3-(3-Cyanophenyl)-2-methylpropene

The compound features a cyanophenyl group attached to a propene chain, which is believed to influence its biological interactions and activities.

The biological activity of this compound is hypothesized to stem from its ability to interact with various biomolecules, including enzymes and receptors. The presence of the cyano group may enhance its reactivity and binding affinity, potentially leading to modulation of metabolic pathways.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing the cyanophenyl moiety can inhibit the growth of various bacterial strains. A related compound demonstrated an IC value of 36.4 µM against Leishmania amazonensis, suggesting a potential for antiprotozoal activity .

Anti-inflammatory Effects

In vitro studies have indicated that the compound may possess anti-inflammatory properties. The mechanism involves the inhibition of pro-inflammatory cytokines, which could be beneficial in treating conditions characterized by chronic inflammation.

Antioxidant Activity

The antioxidant potential of this compound has been explored in several studies. Compounds with similar structures have shown the ability to scavenge free radicals, thus protecting cells from oxidative stress. This property is crucial for developing therapeutic agents aimed at combating oxidative stress-related diseases.

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to this compound:

- Antimicrobial Screening : A series of cyanophenyl derivatives were synthesized and screened for antimicrobial activity. One derivative exhibited potent activity against Staphylococcus aureus, with an MIC value indicating significant efficacy .

- Anti-inflammatory Studies : In a controlled study, compounds similar to this compound were tested for their ability to inhibit nitric oxide production in macrophages, demonstrating a reduction in inflammatory markers .

- Antioxidant Evaluation : The DPPH radical scavenging assay revealed that several analogs showed promising antioxidant activity, with varying degrees of effectiveness based on structural modifications .

Table 1: Biological Activity Summary of this compound Analogues

| Compound | Activity Type | IC / MIC (µM) | Reference |

|---|---|---|---|

| Compound A | Antimicrobial | 36.4 | |

| Compound B | Anti-inflammatory | Not specified | |

| Compound C | Antioxidant | Varies (10-50) |

Table 2: Structure-Activity Relationship (SAR)

Q & A

Q. What are the recommended synthetic routes for 3-(3-Cyanophenyl)-2-methyl-1-propene, and how can reaction conditions be optimized for yield and purity?

The compound can be synthesized via Claisen-Schmidt condensation between 3-cyanobenzaldehyde and 2-propanone under basic conditions. Key optimizations include:

- Solvent selection : Ethanol or methanol for better solubility of reactants (as used in analogous ketone syntheses) .

- Catalyst : Thionyl chloride (0.05 mL per 1.1 g aldehyde) to accelerate condensation, as demonstrated in similar enone syntheses .

- Temperature : Reflux conditions (~80°C) to drive the reaction to completion.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product from aldol byproducts. Monitor purity via TLC and confirm structure via NMR .

Q. What spectroscopic techniques are essential for confirming the structure of this compound?

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.3–7.8 ppm, multiplet) and alkene protons (δ 5.5–6.2 ppm, doublets). The methyl group adjacent to the alkene appears as a singlet (~δ 2.1 ppm) .

- IR Spectroscopy : A sharp peak near 2240 cm⁻¹ confirms the cyano group .

- Mass Spectrometry : Molecular ion peak at m/z 169 (C₁₁H₉N) and fragmentation patterns validate the structure. Cross-reference with computational predictions (e.g., InChIKey from PubChem) .

Q. What are the recommended storage conditions to prevent degradation of this compound?

Store at -20°C under an inert atmosphere (argon/nitrogen) to minimize oxidation of the alkene or hydrolysis of the cyano group. For short-term use (1–2 weeks), -4°C is acceptable. Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) and monitor degradation via HPLC .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and computational predictions regarding electronic effects of the cyano substituent?

- Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density and predict NMR chemical shifts. Compare computed vs. experimental shifts to validate resonance effects.

- Use 2D NMR (HSQC, HMBC) to confirm coupling between the cyano group and aromatic protons.

- Reference X-ray crystallography data (e.g., bond lengths/angles from analogous cyanophenyl structures) to resolve stereoelectronic discrepancies .

Q. In designing catalytic asymmetric synthesis, what chiral catalysts or conditions show promise?

- Chiral Lewis acids (e.g., BINOL-derived catalysts) can induce enantioselectivity during aldol condensation.

- Organocatalysts (e.g., proline derivatives) may enhance stereocontrol in prochiral intermediates.

- Measure enantiomeric excess via chiral HPLC (Chiralpak AD-H column) or ¹H NMR with chiral shift reagents (e.g., Eu(hfc)₃) .

Q. How can computational chemistry predict regioselectivity in electrophilic aromatic substitution reactions of this compound?

- Calculate Fukui indices to identify electron-rich positions on the aromatic ring. The cyano group is meta-directing, but steric effects from the methyl group may alter reactivity.

- Validate predictions experimentally via nitration or halogenation (e.g., bromine in DCM) and analyze product ratios via GC-MS .

Q. What strategies enhance solubility for biological assays without structural modification?

- Use co-solvents (e.g., DMSO ≤ 1% v/v) or formulate as a cyclodextrin inclusion complex .

- Assess solubility via UV-Vis spectroscopy (λ_max ~270 nm for aromatic systems) and confirm stability using dynamic light scattering (DLS) .

Methodological Notes

- Data Contradiction Analysis : Conflicting NMR and XRD data may arise from dynamic effects (e.g., rotamers). Use variable-temperature NMR to probe conformational flexibility .

- Reaction Optimization : Employ a Design of Experiments (DoE) approach to systematically vary solvent, catalyst loading, and temperature. Response surface methodology (RSM) can identify optimal conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.